4-chloro-2-methylphenyl 2-chlorobenzoate
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Overview
Description
4-chloro-2-methylphenyl 2-chlorobenzoate is an organic compound that belongs to the class of aromatic esters It is characterized by the presence of a chlorinated phenyl group and a chlorinated benzoate group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-2-methylphenyl 2-chlorobenzoate typically involves the esterification of 4-chloro-2-methylphenol with 2-chlorobenzoic acid. The reaction is usually carried out in the presence of a dehydrating agent such as thionyl chloride or phosphorus trichloride to facilitate the formation of the ester bond. The reaction conditions often include refluxing the reactants in an organic solvent like dichloromethane or toluene.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
4-chloro-2-methylphenyl 2-chlorobenzoate can undergo various chemical reactions, including:
Nucleophilic Substitution: The chlorine atoms in the compound can be replaced by nucleophiles such as amines or thiols.
Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield 4-chloro-2-methylphenol and 2-chlorobenzoic acid.
Oxidation: The methyl group on the phenyl ring can be oxidized to a carboxylic acid under strong oxidizing conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium hydroxide or potassium thiolate in an organic solvent.
Hydrolysis: Acidic conditions using hydrochloric acid or basic conditions using sodium hydroxide.
Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.
Major Products Formed
Nucleophilic Substitution: Substituted derivatives depending on the nucleophile used.
Hydrolysis: 4-chloro-2-methylphenol and 2-chlorobenzoic acid.
Oxidation: 4-chloro-2-methylbenzoic acid.
Scientific Research Applications
4-chloro-2-methylphenyl 2-chlorobenzoate has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Material Science: Potential use in the development of new materials with specific properties.
Pharmaceuticals: Investigated for its potential biological activity and as a precursor in drug synthesis.
Agriculture: Explored for use in the synthesis of agrochemicals.
Mechanism of Action
The mechanism of action of 4-chloro-2-methylphenyl 2-chlorobenzoate depends on its specific application. In organic synthesis, it acts as a building block for more complex molecules. In biological systems, its activity would depend on its interaction with specific molecular targets, such as enzymes or receptors, leading to a biological response.
Comparison with Similar Compounds
Similar Compounds
4-chloro-2-methylphenol: A precursor in the synthesis of 4-chloro-2-methylphenyl 2-chlorobenzoate.
2-chlorobenzoic acid: Another precursor used in the synthesis.
4-chloro-2-methylbenzoic acid: A potential oxidation product of the compound.
Uniqueness
This compound is unique due to its dual chlorinated aromatic structure, which imparts specific chemical reactivity and potential applications in various fields. Its ability to undergo multiple types of chemical reactions makes it a versatile compound in organic synthesis and material science.
Properties
IUPAC Name |
(4-chloro-2-methylphenyl) 2-chlorobenzoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10Cl2O2/c1-9-8-10(15)6-7-13(9)18-14(17)11-4-2-3-5-12(11)16/h2-8H,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUSWLAJYZMOXFT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)Cl)OC(=O)C2=CC=CC=C2Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10Cl2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20976970 |
Source
|
Record name | 4-Chloro-2-methylphenyl 2-chlorobenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20976970 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
281.1 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
6141-61-3 |
Source
|
Record name | 4-Chloro-2-methylphenyl 2-chlorobenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20976970 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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